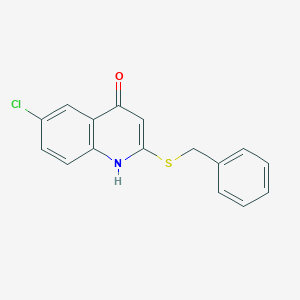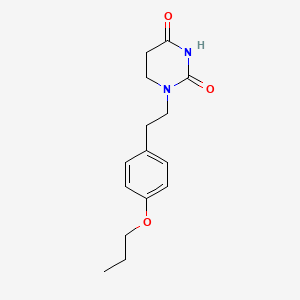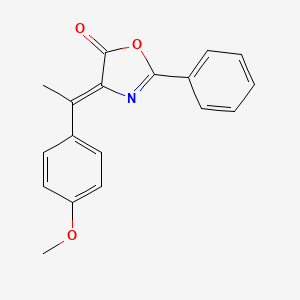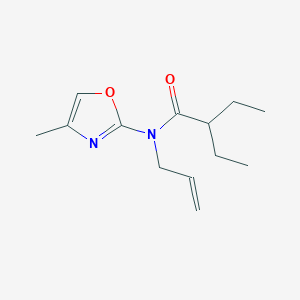
2-(Benzylthio)-6-chloroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-6-chloroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzylthio group at the 2-position and a chlorine atom at the 6-position of the quinoline ring. The quinoline core is a significant structural motif in medicinal chemistry due to its presence in various biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-(Benzylthio)-6-chloroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
2-(Benzylthio)-6-chloroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group and chlorine atom can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
2-(Benzylthio)pyrimidines: Similar structure with a pyrimidine core.
2-(Benzylthio)benzimidazoles: Contains a benzimidazole core.
6-Chloroquinoline derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
2-(Benzylthio)-6-chloroquinolin-4(1H)-one is unique due to the combination of the benzylthio group and chlorine atom on the quinoline ring, which can impart distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
| 625855-89-2 | |
分子式 |
C16H12ClNOS |
分子量 |
301.8 g/mol |
IUPAC名 |
2-benzylsulfanyl-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNOS/c17-12-6-7-14-13(8-12)15(19)9-16(18-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChIキー |
QMHOTMVJRRVNGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)

![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
